molecular formula C16H16FN3O3 B3870476 3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone

3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone

Cat. No. B3870476
M. Wt: 317.31 g/mol
InChI Key: XPHDRMLQWCYVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The isoxazole ring could be formed via a 1,3-dipolar cycloaddition or other similar methods . The piperazinone ring could potentially be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the isoxazole and piperazinone rings could potentially form intramolecular hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, which is highly electronegative and could potentially act as a leaving group in certain reactions . The isoxazole ring is also known to participate in various reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling “3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of novel organic compounds like “3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone” is a vibrant field of research. Future work could involve exploring its potential biological activity, studying its reactivity in different chemical reactions, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(3-fluorophenyl)-4-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-10-7-13(23-19-10)9-14(21)20-6-5-18-16(22)15(20)11-3-2-4-12(17)8-11/h2-4,7-8,15H,5-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDRMLQWCYVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCNC(=O)C2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone
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